molecular formula C18H25N3O3S B2649402 N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252860-62-0

N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2649402
CAS RN: 1252860-62-0
M. Wt: 363.48
InChI Key: UTNJVIXJXMFFAP-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidin-1(2H)-one, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core structure is substituted with various groups including a 3-methylbutyl group and a cyclopentyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents . The 3D structure could be analyzed using computational chemistry tools .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple rings and various substituents in this compound would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds including pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for their antimicrobial activities. These compounds, developed from citrazinic acid, showed good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research into thieno[2,3-d]pyrimidine derivatives uncovered their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their significance in cancer therapy. One study highlighted the synthesis of classical and nonclassical analogues showing potent inhibitory activities, suggesting the scaffold's conducive nature for dual human TS-DHFR inhibitory activity (A. Gangjee et al., 2008).

Synthesis of Substituted Compounds

Another study focused on the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, demonstrating the versatility of these chemical frameworks for creating compounds with potential scientific applications (V. D. Dyachenko et al., 2004).

Anticancer Activity

The development of 5-deaza analogues of aminopterin and folic acid presented compounds with significant in vitro and in vivo anticancer activity, demonstrating the therapeutic potential of these chemical structures. This research exemplifies the approach to synthesizing compounds with enhanced biological activities (T. Su et al., 1986).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential uses .

properties

IUPAC Name

N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-12(2)7-9-20-17(23)16-14(8-10-25-16)21(18(20)24)11-15(22)19-13-5-3-4-6-13/h8,10,12-13H,3-7,9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNJVIXJXMFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

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